3,3-Difluoropiperidina

Descripción general

Descripción

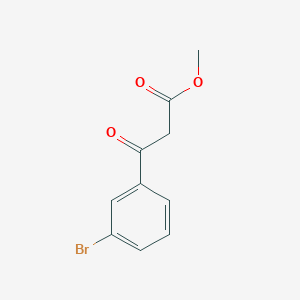

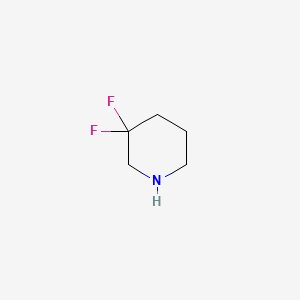

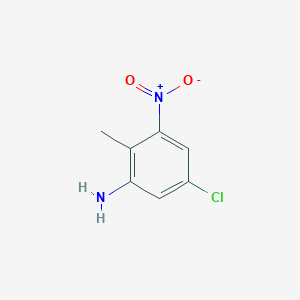

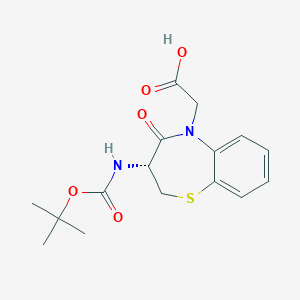

3,3-Difluoropiperidine is a chemical compound with the molecular formula C5H9F2N . It is used as a building block in the synthesis of various substances, including triazole substituted prolyl difluoropyrrolidines, potential inhibitors of dipeptidyl peptidase-4, and dual leucine zipper kinase (DLK) inhibitors .

Synthesis Analysis

Synthetic strategies toward 4-substituted 3,3-difluoropiperidines have been evaluated. The synthesis of 4-alkoxymethyl- and 4-aryloxymethyl-3,3-difluoropiperidines was achieved via 1,4-addition of ethyl bromodifluoroacetate to 3-substituted acrylonitriles in the presence of copper powder, followed by borane reduction .

Molecular Structure Analysis

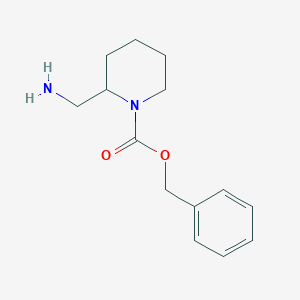

The molecular structure of 3,3-Difluoropiperidine is characterized by the presence of two fluorine atoms and one nitrogen atom in its structure . The InChI representation of the molecule is InChI=1S/C5H9F2N/c6-5(7)2-1-3-8-4-5/h8H,1-4H2 .

Chemical Reactions Analysis

3,3-Difluoropiperidine can undergo a variety of chemical reactions. For instance, it has been used in the formation of all-cis-(multi)fluorinated piperidines through a dearomatization–hydrogenation process .

Physical And Chemical Properties Analysis

3,3-Difluoropiperidine has a molecular weight of 121.13 g/mol . It has a topological polar surface area of 12 Ų and a complexity of 82.5 . The compound has one hydrogen bond donor and three hydrogen bond acceptors . It has no rotatable bonds . The exact mass and monoisotopic mass of the compound are both 121.07030562 g/mol .

Aplicaciones Científicas De Investigación

Síntesis de 3,3-Difluoropiperidinas 4-Sustituidas

El compuesto 3,3-Difluoropiperidina se utiliza en la síntesis de 3,3-difluoropiperidinas 4-sustituidas . Las estrategias sintéticas implican la adición de bromodifluoroacetato de etilo a acrilonitrilos 3-sustituidos, seguido de la reducción con borano del sustituyente ciano, lactamación y reducción de la lactama .

Producción de Ácido γ-Amino Fluorado

La this compound se utiliza en la síntesis de ácido 3,3-difluoroisonipecotico N-protegido, un ácido γ-amino fluorado . Este ácido γ-amino fluorado tiene aplicaciones potenciales como agonista γ de GABAA .

Bloque de Construcción en Química Medicinal

La 4-benciloxi-3,3-difluoropiperidina, que puede prepararse utilizando una metodología similar a la mencionada anteriormente, se convierte en 3,3-difluoro-4,4-dihidroxipiperidina N-protegida . Este compuesto tiene un alto potencial como bloque de construcción en química medicinal .

Estudio de Comportamiento Conformacional

El comportamiento conformacional de compuestos fluorados como la this compound se estudia para expandir el actual conjunto de herramientas de diseño molecular . Comprender estos comportamientos puede facilitar los esfuerzos de descubrimiento de fármacos .

Candidatos Principales a Fármacos

La incorporación de flúor en los candidatos principales a fármacos es una estrategia poderosa para mejorar sus propiedades farmacocinéticas y fisicoquímicas . La alta energía del enlace C@F aumenta la estabilidad metabólica y los efectos electrónicos del flúor permiten la modificación de propiedades críticas como la pKa .

Diseño de Compuestos Altamente Polares

Una característica llamativa de la sustitución de flúor es su impacto en la orientación relativa de un enlace C@F cuando se incorpora en sistemas carbocíclicos y acíclicos alifáticos . Esto permite el diseño de compuestos altamente polares .

Safety and Hazards

3,3-Difluoropiperidine is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Category 3) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash with plenty of soap and water .

Mecanismo De Acción

Target of Action

It is known that fluorinated piperidines are of high interest as building blocks in medicinal chemistry .

Mode of Action

The unique properties of fluorine as a substituent in organic compounds have an undisputed effect on their bioactivity .

Biochemical Pathways

The incorporation of fluorine into drug lead candidates has been recognized as a powerful strategy to improve their pharmacokinetic and physicochemical properties .

Pharmacokinetics

The high c-f bond energy increases metabolic stability .

Result of Action

The electronic effects of fluorine allow for modification of critical properties such as the pka .

Action Environment

A fine-tuning of polarity and lipophilicity can increase solubility and membrane permeability, which may in turn increase the likelihood of success in clinical trials .

Propiedades

IUPAC Name |

3,3-difluoropiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9F2N/c6-5(7)2-1-3-8-4-5/h8H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOGQPXQDNUHUIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10374289 | |

| Record name | 3,3-difluoropiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

363179-66-2 | |

| Record name | 3,3-difluoropiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the common synthetic approaches to access 3,3-difluoropiperidines?

A: Several synthetic routes have been developed, each with its own advantages. One common strategy involves using ethyl bromodifluoroacetate as a starting material. [, ] This approach, often involving a 1,4-addition to acrylonitriles followed by reduction and cyclization steps, allows for the incorporation of various substituents at the 4-position of the piperidine ring. [] Another method utilizes δ-chloro-α,α-difluoroimines, which undergo hydride reduction and intramolecular cyclization to yield the desired 3,3-difluoropiperidines. [] This method highlights the versatility of different starting materials and synthetic pathways for accessing these valuable compounds.

Q2: Why is there significant interest in synthesizing 3,3-difluoropiperidine derivatives, particularly those with substitutions at the 4- and 5-positions?

A: Introducing substituents at the 4- and 5-positions of the 3,3-difluoropiperidine scaffold allows for fine-tuning the physicochemical and pharmacological properties of the resulting compounds. [, ] This is crucial in medicinal chemistry for optimizing drug-target interactions, potency, selectivity, and ultimately, therapeutic efficacy. For instance, the synthesis of N-protected 3,3-difluoroisonipecotic acid, a fluorinated gamma-amino acid, highlights the potential of these derivatives as building blocks for peptidomimetics. [] Similarly, the development of a potent phosphodiesterase 2A (PDE2A) inhibitor incorporating a functionalized 3,3-difluoropiperidine scaffold showcases the value of this strategy in drug discovery. []

Q3: What makes 3,3-difluoropiperidine a useful building block in medicinal chemistry compared to non-fluorinated piperidine?

A: The incorporation of fluorine atoms into organic molecules, particularly in place of hydrogen atoms, can significantly alter their chemical and biological properties. [, ] Fluorine's small size, high electronegativity, and strong carbon-fluorine bond contribute to these changes. Specifically, in 3,3-difluoropiperidine, the fluorine atoms can influence:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

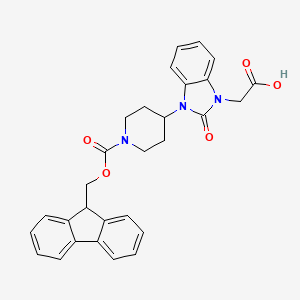

![3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-(naphthalen-1-YL)propanoic acid](/img/structure/B1349863.png)

![1-[4-(Benzyloxy)phenyl]piperazine hydrochloride](/img/structure/B1349873.png)